molecular formula C12H22N2O4 B1383443 1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid CAS No. 1795500-36-5

1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid

Cat. No.: B1383443
CAS No.: 1795500-36-5
M. Wt: 258.31 g/mol
InChI Key: KDIOBPQEBNUUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid is an organic compound with potential applications in various fields of science. It features a cyclopentane ring with an amino group, a carboxylic acid group, and a tert-butoxy carbonyl-protected amino group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process involving the protection of amino groups, formation of the cyclopentane ring, and subsequent deprotection:

  • Step 1: Protection of the primary amine using tert-butoxy carbonyl (Boc) groups to prevent unwanted reactions.

  • Step 2: Introduction of the carboxyl group via carboxylation reaction.

  • Step 3: Formation of the cyclopentane ring by cyclization reaction under acidic or basic conditions.

  • Step 4: Deprotection of the amino group to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimizing the aforementioned steps for large-scale synthesis, focusing on yield, purity, and cost-efficiency. This could include using batch or continuous flow reactors and optimizing reaction times and temperatures.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound could undergo oxidation to form various oxidized products, potentially leading to structural modifications.

  • Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol or remove the Boc group to expose the amino group.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents onto the cyclopentane ring or the amino groups.

Common Reagents and Conditions

  • Oxidation: Typical oxidizing agents might include potassium permanganate or chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

  • Substitution: Conditions involving nucleophiles like ammonia, amines, or other nucleophilic species.

Major Products Formed

  • Oxidation: Oxidized derivatives such as cyclopentane-dicarboxylic acids.

  • Reduction: Reduced derivatives like cyclopentane-1-methanol.

  • Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid finds applications across different scientific domains:

  • Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

  • Biology: Potentially useful in studying enzyme interactions and receptor bindings.

  • Medicine: Could serve as a precursor to pharmaceuticals with therapeutic properties.

  • Industry: Possible applications in the production of polymers or other materials requiring specific structural features.

Mechanism of Action

Molecular Targets and Pathways

The compound’s mechanism of action would depend on the specific application:

  • Biological Systems: It might interact with proteins or enzymes, either inhibiting or promoting specific biochemical pathways.

  • Chemical Reactions: Acts as an intermediate or a reactant, participating in various chemical transformations based on its functional groups.

Comparison with Similar Compounds

1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid is unique in its structure and functional group arrangement. Comparing it to similar compounds:

  • Similar Compounds: Include other cyclopentane derivatives like 1-amino-3-methylcyclopentane-1-carboxylic acid.

  • Uniqueness: Its protected amino group allows for selective reactions and modifications, providing versatility in synthetic applications that other similar compounds might lack.

Exploring the complexities of this compound reveals its valuable role across multiple scientific fields

Properties

IUPAC Name

1-amino-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)14-7-8-4-5-12(13,6-8)9(15)16/h8H,4-7,13H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIOBPQEBNUUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid
Reactant of Route 2
1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid
Reactant of Route 3
1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid
Reactant of Route 5
1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid
Reactant of Route 6
1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.